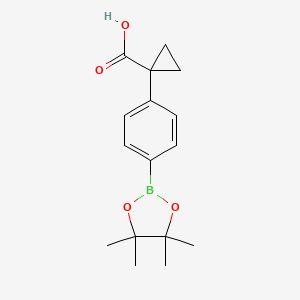
4a,8a-Epoxy-2H-1-benzopyran (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,8a-Epoxy-2H-1-benzopyran (9CI) is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
The synthesis of 4a,8a-Epoxy-2H-1-benzopyran (9CI) involves several steps, including the formation of the benzopyran ring system and the introduction of the epoxy group. The synthetic routes typically involve the use of starting materials such as phenols and aldehydes, which undergo cyclization reactions to form the benzopyran core. The epoxy group is then introduced through epoxidation reactions using reagents like peracids .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
化学反応の分析
4a,8a-Epoxy-2H-1-benzopyran (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学的研究の応用
4a,8a-Epoxy-2H-1-benzopyran (9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has shown that derivatives of benzopyran, including 4a,8a-Epoxy-2H-1-benzopyran (9CI), may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 4a,8a-Epoxy-2H-1-benzopyran (9CI) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
4a,8a-Epoxy-2H-1-benzopyran (9CI) can be compared with other similar compounds in the benzopyran family, such as:
2H-1-benzopyran (chromene): This compound has a similar structure but lacks the epoxy group. It is known for its antioxidant and anti-inflammatory properties.
4H-1-benzopyran: Another structural isomer with different biological activities.
Isochromene: A related compound with the oxygen atom in a different position, leading to distinct chemical and biological properties.
The uniqueness of 4a,8a-Epoxy-2H-1-benzopyran (9CI) lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other benzopyran derivatives .
特性
CAS番号 |
126616-61-3 |
|---|---|
分子式 |
C9H8O2 |
分子量 |
148.16 g/mol |
IUPAC名 |
2,11-dioxatricyclo[4.4.1.01,6]undeca-4,7,9-triene |
InChI |
InChI=1S/C9H8O2/c1-2-6-9-8(4-1,11-9)5-3-7-10-9/h1-6H,7H2 |
InChIキー |
CKGHMIPEVJJXHX-UHFFFAOYSA-N |
SMILES |
C1C=CC23C=CC=CC2(O1)O3 |
正規SMILES |
C1C=CC23C=CC=CC2(O1)O3 |
同義語 |
4a,8a-Epoxy-2H-1-benzopyran (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)




